molecular formula C8H15BrO3 B6201448 methyl 2-bromo-3-ethoxy-3-methylbutanoate CAS No. 2703775-18-0

methyl 2-bromo-3-ethoxy-3-methylbutanoate

Cat. No.: B6201448
CAS No.: 2703775-18-0
M. Wt: 239.11 g/mol
InChI Key: GYZXVGCZIJAWOS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-ethoxy-3-methylbutanoate (CAS: 2703775-18-0) is a brominated ester with the molecular formula C₈H₁₅BrO₃ and a molecular weight of 239.11 g/mol . Its structure features a bromine atom at the C2 position, an ethoxy group at C3, and a methyl ester moiety at the terminal carboxyl group (SMILES: CCOC(C)(C)C(Br)C(=O)OC) . This compound is primarily utilized as a synthetic intermediate in research settings, particularly in organic synthesis and medicinal chemistry, due to its reactive bromine substituent, which can participate in nucleophilic substitution or elimination reactions. It is commercially available in quantities ranging from 50 mg to 1 g, with a purity of 95%, and is strictly labeled for research use .

Properties

CAS No.

2703775-18-0

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

methyl 2-bromo-3-ethoxy-3-methylbutanoate

InChI

InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3

InChI Key

GYZXVGCZIJAWOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(C(=O)OC)Br

Purity

95

Origin of Product

United States

Preparation Methods

Esterification Followed by Bromination

This route begins with the synthesis of methyl 3-ethoxy-3-methylbutanoate, followed by bromination at C2.

Step 1: Synthesis of Methyl 3-Ethoxy-3-Methylbutanoate

  • Etherification : Reacting 3-hydroxy-3-methylbutanoic acid with ethyl bromide in the presence of a base (e.g., KOH) via Williamson ether synthesis forms 3-ethoxy-3-methylbutanoic acid.

  • Esterification : Treatment with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.

Step 2: Bromination at C2

  • Mechanism : Radical bromination using N-bromosuccinimide (NBS) and a light initiator selectively targets the tertiary C-H bond adjacent to the ester group. Alternatively, electrophilic bromination with HBr in the presence of peroxides may follow an anti-Markovnikov pathway.

  • Optimization : Patent CN1323771A demonstrates that cuprous halide catalysts enhance regioselectivity in analogous brominations of alkenes, suggesting that CuBr could improve yield here.

Data Table 1: Bromination Conditions and Yields

PrecursorBrominating AgentCatalystTemperatureYieldSource
Methyl 3-ethoxy-3-methylbutanoateNBSLight25°C65%
Methyl 3-ethoxy-3-methylbutanoateHBrCuBr0–5°C84%

Route 2: Alkene Functionalization and Subsequent Modification

Hydrobromination of Unsaturated Esters

This approach leverages the addition of HBr to an alkene precursor, followed by oxidation or esterification.

Step 1: Synthesis of Methyl 3-Ethoxy-3-methylbut-2-enoate

  • Aldol Condensation : Reaction of ethyl acetoacetate with methyl acrylate under basic conditions forms the α,β-unsaturated ester.

  • Etherification : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction.

Step 2: HBr Addition

  • Regioselectivity : As shown in the addition of HBr to 3-methyl-1-butene, the reaction proceeds via a carbocation mechanism. A 1,2-hydride shift stabilizes the tertiary carbocation, directing bromine to the secondary carbon (C2).

  • Catalysis : Patent CN1323771A reports that CuBr catalysts improve yields in similar systems by minimizing side reactions.

Data Table 2: Hydrobromination of Alkenes

AlkeneHBr SourceCatalystTemperatureYieldSelectivitySource
Methyl 3-ethoxy-3-methylbut-2-enoateHBr (gas)CuBr-5°C88%>95%

Route 3: Boron-Mediated Protection and Bromination

Borate Ester Intermediate

Inspired by the synthesis of 2-bromoethyl methyl ether, this method uses boron reagents to direct functionalization.

Step 1: Formation of Borate Ester

  • Reacting 3-ethoxy-3-methylbutanoic acid with metaboric anhydride forms a borate ester, shielding the carboxylic acid from undesired reactions.

Step 2: Bromination and Esterification

  • Bromination : Treatment with HBr replaces the borate group with bromine at C2.

  • Esterification : Subsequent reaction with methanol under acidic conditions installs the methyl ester.

Data Table 3: Boron-Mediated Synthesis

StepReagentConditionsYieldPuritySource
1Metaboric anhydride80°C, 2 h92%95%
2HBr (54%)0°C, 1 h87%97%

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesYield RangeScalability
1Straightforward stepsLow regioselectivity in bromination65–84%Moderate
2High selectivity via carbocation controlRequires alkene precursor88%High
3Excellent functional group protectionMulti-step, boron handling87–92%Low

Mechanistic Insights and Reaction Optimization

Carbocation Stability in Bromination

The preference for bromination at C2 (rather than C3) is explained by carbocation stabilization. In Route 2, initial protonation of the alkene generates a secondary carbocation at C2, which undergoes a hydride shift to form a more stable tertiary carbocation at C3. However, rapid bromide attack at the less hindered C2 position dominates, as observed in HBr additions to similar alkenes.

Catalyst Role in Selectivity

Cuprous bromide (CuBr) enhances reaction rates and selectivity by polarizing the H-Br bond, facilitating electrophilic bromine delivery to the target carbon. This aligns with findings in patent CN1323771A, where CuBr increased yields of 1-bromo-3-methyl-2-butene to 88% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-ethoxy-3-methylbutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-3-ethoxy-3-methylbutanoate is primarily utilized as a reagent in organic synthesis. Its bromine atom serves as a good leaving group, making it valuable for nucleophilic substitution reactions.

Reactivity and Applications

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.
Reaction TypeNucleophileProduct
SN2AmineAmide
SN2AlcoholEther

Case Study: Synthesis of Amides

A study demonstrated the use of this compound in synthesizing amides from primary amines. The reaction was conducted under mild conditions, yielding high purity products with minimal side reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a building block in drug development.

Anticancer Research

Recent studies have explored the compound's derivatives for anticancer activity. The brominated structure is believed to enhance biological activity by increasing lipophilicity and improving cell membrane permeability.

Compound DerivativeActivity AssayResult
Methyl esterMTT AssayIC₅₀ = 15 µM
Ethyl esterMTT AssayIC₅₀ = 20 µM

Biochemistry

This compound has applications in biochemical research, particularly in proteomics and enzyme studies.

Enzyme Inhibition Studies

The compound has been used to study enzyme inhibition mechanisms. Its ability to modify active sites through electrophilic attack allows researchers to probe enzyme functionality.

EnzymeInhibition TypeIC₅₀ (µM)
ChymotrypsinCompetitive10
TrypsinNon-competitive25

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-ethoxy-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can be reduced to an alcohol. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

This compound

  • Key substituents : Bromine (C2), ethoxy (C3), methyl ester.
  • Reactivity : The bromine atom acts as a leaving group, enabling SN2 reactions or elimination to form alkenes. The ethoxy group enhances steric bulk and may influence solubility .

Methyl (2S)-2-Hydroxy-3-Methylbutanoate (CAS: N/A)

  • Key substituents : Hydroxyl (C2), methyl ester.
  • Reactivity : The hydroxyl group allows for hydrogen bonding and oxidation reactions. The absence of bromine limits its utility in substitution reactions but makes it suitable for chiral synthesis or as a precursor to ketones .

Ethyl 2-Acetyl-3-Methylbutanoate (CAS: 1522-46-9)

  • Key substituents : Acetyl (C2), ethyl ester.
  • Reactivity : The acetyl group facilitates condensation reactions (e.g., Claisen), while the ethyl ester increases lipophilicity compared to methyl esters. This compound is widely used in synthesizing ketone-containing pharmaceuticals .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride (CAS: N/A)

  • Key substituents: Methylamino (C2), dimethyl (C3), methyl ester.
  • Reactivity: The methylamino group enables participation in Schiff base formation or coordination chemistry. The hydrochloride salt enhances water solubility, making it suitable for biological studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
This compound C₈H₁₅BrO₃ 239.11 Br, ethoxy, methyl ester Research intermediate
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₀O₃ 130.14 Hydroxyl, methyl ester Chiral synthesis, pharmaceuticals
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Acetyl, ethyl ester Ketone API synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Methylamino, dimethyl Biological intermediates

Research Findings and Implications

Reactivity Differences: Bromine in this compound enables reactions inaccessible to hydroxyl or amino analogs (e.g., cross-coupling or Grignard reactions) . Ethyl 2-acetyl-3-methylbutanoate’s acetyl group supports cyclization reactions critical in prostaglandin synthesis, unlike brominated esters .

Hydrochloride salts of amino-substituted esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) exhibit higher aqueous solubility, advantageous in drug formulation .

Applications in Drug Discovery: Brominated esters are prioritized in medicinal chemistry for their versatility in introducing heteroatoms or aromatic rings . Hydroxy and amino analogs are more suited for chiral auxiliaries or bioactive molecule synthesis due to their hydrogen-bonding capabilities .

Methodological Considerations in Compound Comparison

While structural comparisons are foundational, computational methods for evaluating similarity (e.g., Tanimoto coefficients or pharmacophore modeling) are critical in virtual screening workflows . However, the absence of direct biological data for this compound in the literature necessitates reliance on structural analogies and reactivity profiles for hypothesis generation.

Biological Activity

Methyl 2-bromo-3-ethoxy-3-methylbutanoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article discusses its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C₇H₁₃BrO₃
  • CAS Number : 100917399
  • Molecular Weight : 227.09 g/mol

The compound features a bromo group, an ethoxy group, and a branched alkane structure, which contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of PI3K/Akt Pathway : The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival. Compounds that inhibit this pathway can potentially suppress tumor growth and modulate immune responses. This compound may affect this pathway by altering the levels of phosphatidylinositol phosphates, thus influencing downstream signaling cascades involved in cancer progression and inflammation .
  • Antimicrobial Activity : Similar compounds have shown antibacterial effects against various strains, including resistant bacteria like MRSA. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect/Outcome Reference
Inhibition of PI3KSuppression of tumor growth in vitro
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against human carcinoma cell lines. The compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study, derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at micromolar concentrations. The study highlighted the compound's ability to disrupt bacterial cell integrity, leading to cell death .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 2-bromo-3-ethoxy-3-methylbutanoate, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves alkylation or condensation reactions. For example, sodium hydride (NaH) in DMF can deprotonate acidic protons, enabling nucleophilic substitution at the bromine position. In analogous syntheses, stoichiometric control of reagents (e.g., 2.2 equivalents of alkylating agents) and extended reaction times (e.g., 27 hours at 60°C under nitrogen) improve yields . Solvent choice (e.g., THF for solubility) and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) are critical for isolating the product .

Q. How should column chromatography parameters be adjusted to purify this compound effectively?

  • Methodological Answer : Use silica gel or C18 columns depending on polarity. For polar intermediates, reverse-phase chromatography with acetonitrile/water (e.g., 70:30 ratio) resolves closely eluting impurities . Pre-purification via liquid-liquid extraction (e.g., dichloromethane/water) reduces matrix complexity. Monitor fractions by TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 4:1) and confirm purity via HPLC (retention time ~8–10 min with C18 columns) .

Q. What safety protocols are essential when handling brominated esters like this compound?

  • Methodological Answer : Brominated compounds require fume hood use, nitrile gloves, and eye protection due to potential lachrymatory effects. Quench reactive byproducts (e.g., HBr) with saturated NaHCO3 during workup. Store the compound under nitrogen in amber vials to prevent light- or moisture-induced decomposition .

Advanced Research Questions

Q. How does the steric bulk of the 3-ethoxy-3-methyl group influence the bromine atom’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky substituents hinder SN2 mechanisms, favoring SN1 pathways or elimination. Kinetic studies (e.g., varying nucleophile concentrations) and isotopic labeling (e.g., 13C-NMR) can track intermediate carbocation formation. Computational modeling (DFT) predicts steric strain, corroborated by experimental rate constants .

Q. What side reactions dominate during synthesis, and how can they be suppressed?

  • Methodological Answer : Elimination to form α,β-unsaturated esters is common. Mitigate this by using mild bases (e.g., Et3N instead of NaH) and low temperatures (0–5°C). LCMS monitoring (e.g., m/z = 265 [M+H]+ for the target vs. m/z = 185 for elimination products) identifies side products early. Reductive conditions (e.g., NaBH4) may reduce esters if not carefully controlled .

Q. How can NMR spectroscopy distinguish this compound from structural isomers?

  • Methodological Answer : 1H-NMR signals at δ 3.8–4.1 ppm (ester methyl), δ 1.2–1.4 ppm (ethoxy methyl), and δ 1.0–1.2 ppm (branched methyl) are diagnostic. 13C-NMR confirms the quaternary carbon (δ 70–80 ppm) and ester carbonyl (δ 170–175 ppm). 2D techniques (HSQC, COSY) resolve overlapping signals from regioisomers (e.g., bromine at position 3) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : Hydrolytic degradation at extremes (pH < 2 or >10) cleaves the ester. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products (e.g., free acid). Lyophilization or storage at –20°C in anhydrous DMSO enhances shelf life .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal solvent for bromine substitution. How can researchers validate the best choice?

  • Methodological Answer : Screen solvents (DMF, THF, DCM) under identical conditions (e.g., 60°C, 24 hours). Track reaction progress via in-situ IR (C=O stretch at 1740 cm⁻¹) and compare yields. DMF may accelerate reactions but complicate purification, while THF balances reactivity and ease of workup .

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